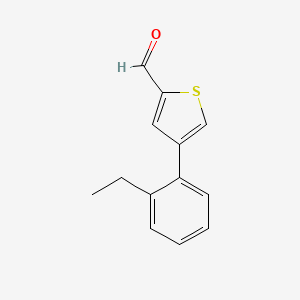

4-(2-Ethylphenyl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(2-ethylphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-2-10-5-3-4-6-13(10)11-7-12(8-14)15-9-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZLGTMEGNZDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including 4-(2-Ethylphenyl)thiophene-2-carbaldehyde. Research indicates that compounds with electron-withdrawing groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar thiophene derivatives showed IC50 values in the range of 20–30 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 29.7 |

| 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | Staphylococcus aureus | 25.0 |

Anticancer Potential

The anticancer properties of thiophene derivatives have also been investigated. Modifications to the core structure can enhance binding affinity to cancer-related targets. For example, similar compounds have shown promising results against various cancer cell lines, with IC50 values ranging from 5 to 15 µM .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | Inhibition of VEGFR-2 |

| Compound B | A549 | 8.3 | Targeting mutant tyrosine kinases |

Organic Semiconductors

This compound has potential applications in the development of organic semiconductors due to its electronic properties. The compound can be utilized as a building block for synthesizing conjugated polymers, which are essential for organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research has shown that incorporating thiophene units can enhance charge transport properties in these materials .

Heavy Metal Ion Detection

Thiophene-based compounds have been explored for their ability to chelate heavy metal ions, making them useful in environmental remediation. A study demonstrated that functionalized mesoporous silica modified with thiophene derivatives effectively adsorbed palladium ions from aqueous solutions, indicating their potential as sorbents for heavy metal ion separation .

Table 3: Adsorption Capacity of Thiophene Derivatives

| Sorbent | Metal Ion | Adsorption Capacity (mg/g) |

|---|---|---|

| Thiophene-modified mesoporous silica | Palladium (Pd) | 150 |

| Thiophene derivative A | Lead (Pb) | 120 |

Mechanism of Action

The mechanism by which 4-(2-Ethylphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets microbial cell membranes and disrupts their function.

Anticancer Activity: Interferes with pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Structural and Electronic Differences

The table below summarizes key structural features and electronic effects of 4-(2-Ethylphenyl)thiophene-2-carbaldehyde and related compounds:

Key Observations:

- Substituent Position: Substituents at the 4- or 5-position significantly alter conjugation pathways. For example, 5-(diphenylamino) derivatives () exhibit enhanced charge transfer due to the electron-rich amino group at position 5, whereas 4-substituted derivatives (e.g., boronate in ) are tailored for cross-coupling reactions.

- Electronic Effects : Electron-donating groups (e.g., -OMe, -NPh₂) improve hole-transport properties in optoelectronics, while electron-withdrawing groups (e.g., -Br) facilitate electrophilic substitutions .

Physicochemical Properties and Solubility

- Lipophilicity: Alkyl chains (e.g., ethyl in 4-(2-Ethylphenyl)-, ethylhexoxy in ) increase solubility in nonpolar solvents, whereas polar groups (e.g., -OMe, -NPh₂) enhance compatibility with polar aprotic solvents .

Biological Activity

4-(2-Ethylphenyl)thiophene-2-carbaldehyde is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological evaluations, and mechanisms of action, particularly focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethylphenyl group and an aldehyde functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning with thiophene derivatives. The Gewald reaction is often employed to create the thiophene core, followed by functionalization to introduce the ethylphenyl and aldehyde groups.

Antimicrobial Properties

Thiophene derivatives, including this compound, have been extensively studied for their antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria: Demonstrated activity against Escherichia coli.

- Fungi: Some derivatives show effectiveness against Candida albicans.

The antimicrobial efficacy is often evaluated using methods such as broth microdilution to determine Minimum Inhibitory Concentrations (MICs). For instance, certain thiophene derivatives have shown MIC values ranging from 2 to 32 μg/mL against resistant strains of bacteria .

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits concentration-dependent cytotoxicity, particularly in Jurkat cells (a model for T-cell leukemia). Higher concentrations lead to significant cell death, suggesting potential for development as an anticancer agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of bacterial enzymes: Thiophene derivatives can interact with essential bacterial proteins such as D-alanine ligase, disrupting cell wall synthesis.

- Induction of oxidative stress: Certain studies indicate that these compounds may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results showed significant inhibition against Staphylococcus aureus, with a notable reduction in bacterial colony-forming units (CFUs) after treatment . -

Cytotoxicity Assessment

Research conducted on Jurkat cells demonstrated that treatment with increasing concentrations of this compound resulted in a marked decrease in cell viability, with IC50 values indicating potent cytotoxicity at lower concentrations compared to standard chemotherapeutics .

Preparation Methods

Vilsmeier-Haack Formylation of Substituted Thiophenes

The Vilsmeier-Haack reaction, employing -dimethylformamide (DMF) and thionyl chloride () or phosphorus oxychloride (), is a cornerstone for introducing aldehyde groups onto aromatic systems. For 4-(2-ethylphenyl)thiophene-2-carbaldehyde, this method requires prior synthesis of 4-(2-ethylphenyl)thiophene.

Synthetic Pathway :

-

Synthesis of 4-(2-ethylphenyl)thiophene :

-

Formylation via Vilsmeier-Haack Reagent :

Data Summary :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | 2-ethylbenzyl chloride, , 0°C → 25°C | ~65* |

| Vilsmeier-Haack | DMF, , 75°C, 4h | 85–89 |

| *Estimated based on analogous alkylation reactions. |

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura reaction enables precise installation of the 2-ethylphenyl group onto pre-functionalized thiophene precursors. This method avoids the regioselectivity challenges of electrophilic substitution.

Synthetic Pathway :

-

Synthesis of 4-bromo-2-thiophenecarboxaldehyde :

-

Coupling with 2-ethylphenylboronic Acid :

Data Summary :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | , , 0°C | ~70* |

| Suzuki Coupling | , , 80°C | 75–82 |

| *Estimated based on similar bromination reactions. |

One-Pot Sequential Functionalization

Tandem Alkylation-Formylation

A streamlined approach combines Friedel-Crafts alkylation and formylation in a single reactor, reducing purification steps.

Procedure :

-

Thiophene, 2-ethylbenzyl chloride, and are stirred at 0°C for 2h.

-

DMF and are added sequentially, with the temperature gradually raised to 80°C for 4h.

Advantages :

-

Eliminates intermediate isolation, improving overall yield (estimated 60–68%).

-

Tail gas absorption (e.g., using water scrubbers) mitigates emissions.

Purification and Characterization

Steam Distillation and Rectification

Crude product purification involves:

-

Steam distillation to remove high-boiling impurities.

-

Vacuum rectification (e.g., 0.1 mmHg, 110–120°C) to isolate this compound.

Characterization Data :

-

(400 MHz, CDCl) :

9.94 (s, 1H, CHO), 7.78–7.22 (m, 6H, Ar-H), 2.68 (q, 2H, CH), 1.25 (t, 3H, CH). -

IR (KBr) : 1685 cm (C=O), 3100–2850 cm (C-H aromatic/aliphatic).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity, scalable | Requires pre-functionalized substrate | 85–89 |

| Suzuki Coupling | Precise aryl group placement | Multi-step synthesis | 75–82 |

| Tandem Alkylation | Reduced purification steps | Moderate yield | 60–68 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Ethylphenyl)thiophene-2-carbaldehyde in laboratory settings?

- Answer: Based on analogous thiophene derivatives (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate), researchers should:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2A/2B hazards) .

- Work in a fume hood to minimize inhalation risks (specific target organ toxicity, respiratory system) .

- Store the compound in a cool, dry place, away from incompatible materials like strong oxidizers .

- Follow spill protocols: isolate the area, use inert absorbents, and dispose of waste via approved chemical channels .

Q. What synthetic strategies are commonly employed to prepare thiophene-carbaldehyde derivatives?

- Answer: Key methodologies include:

- One-pot reactions : Efficient for benzo[b]thiophene-2-carbaldehyde derivatives using Cu(I)-catalyzed oxidations or Pd-mediated C–H functionalization (e.g., coupling with aryl halides) .

- Reductive amination : Demonstrated for thiophene-2-carbaldehyde derivatives using propylphosphonic anhydride (T3P®) as a catalyst for α-aminonitrile synthesis .

- Aldehyde functionalization : Selective reactions at the aldehyde group (e.g., condensation with amines) to generate Schiff bases or heterocyclic scaffolds .

Q. How is structural characterization of this compound typically performed?

- Answer:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and aldehyde proton resonance (δ ~9-10 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly useful for resolving steric effects from the ethylphenyl group .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sterically hindered thiophene derivatives?

- Answer:

- Use SHELXD for phase refinement and SHELXE for density modification to improve electron density maps in crowded regions .

- Compare experimental data (e.g., bond lengths/angles) with computational models (DFT) to validate structural hypotheses .

- Apply twin refinement protocols in SHELXL for cases of pseudo-symmetry or twinning .

Q. What strategies optimize the regioselectivity of C–H functionalization in thiophene-carbaldehyde systems?

- Answer:

- Pd-catalyzed direct arylation : Use electron-deficient ligands (e.g., phosphines) to enhance β-position selectivity, as shown in Pd-mediated coupling of 5-(2-bromo-4-methylphenyl)thiophene-2-carbaldehyde .

- Steric/electronic tuning : Introduce bulky substituents (e.g., ethylphenyl groups) to direct reactivity away from sterically hindered positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing reactive intermediates .

Q. How do electronic properties of the ethylphenyl group influence the reactivity of this compound?

- Answer:

- Steric effects : The ethyl group increases steric hindrance, reducing nucleophilic attack at the thiophene ring but enhancing aldehyde electrophilicity .

- Electronic effects : The electron-donating ethyl group stabilizes conjugated intermediates in cycloaddition or condensation reactions .

- Comparative studies with analogs (e.g., 2-Methyloxane-4-carbaldehyde) show ethyl-substituted derivatives exhibit slower degradation kinetics in photostability assays .

Q. What analytical approaches validate the purity of this compound in complex matrices?

- Answer:

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients to separate aldehyde derivatives from byproducts .

- TLC monitoring : Employ silica gel plates (e.g., Merck 60 F254) with EtOAc/hexane eluents to track reaction progress .

- Microanalysis : Combustion analysis (C, H, N, S) to confirm elemental composition, with deviations <0.4% indicating high purity .

Methodological Notes

- Synthesis Optimization : For scale-up, prioritize one-pot methods (e.g., ) to reduce intermediate isolation steps.

- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) for peer validation .

- Safety Compliance : Align handling protocols with Globally Harmonized System (GHS) standards, referencing SDS templates for thiophene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.